Cas no 57471-01-9 (N-Didesethyl, N-tertbutyl Celiprolol)
57471-01-9 structure
Product Name:N-Didesethyl, N-tertbutyl Celiprolol
CAS-nummer:57471-01-9
MF:C20H33N3O4
MW:379.493725538254
CID:1069930
PubChem ID:21122811
Update Time:2025-04-20
N-Didesethyl, N-tertbutyl Celiprolol Chemische en fysische eigenschappen
Naam en identificatie
-
- Imp. C (EP): 1-[3-Acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-phenyl]-3-(1,1-dimethylethyl)urea
- 1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-(2-methylpropyl)urea
- N-Didesethyl, N-tertbutyl Celiprolol
- N 111
- 1-[3-Acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3-(1,1-dimethylethyl)urea
- Celiprolol Hydrochloride Imp. C (EP); Celiprolol Imp. C (EP); 1-[3-Acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3-(1,1-dimethylethyl)urea; Celiprolol Hydrochloride Impurity C; Celiprolol Impurity C
- 3-[3-ACETYL-4-[3-(TERT-BUTYLAMINO)-2-HYDROXYPROPOXY]PHENYL]-1-(TERT-BUTYL)UREA
- N-Didesethyl,N-tertbutylCeliprolol
- UREA, N-(3-ACETYL-4-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)PHENYL)-N'-(1,1-DIMETHYLETHYL)-
- 97WKI06KTX
- 57471-01-9
- CID 21122811
- CCRIS 4208
- 3-(3-Acetyl-4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-1-tert-butylurea
- UNII-97WKI06KTX
- Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-(1,1-dimethylethyl)-
- N-111
- 1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea
- 3-(3-Acetyl-4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-1-(tert-butyl)urea
- BRN 2773085
- Q27272044
-
- Inchi: 1S/C20H33N3O4/c1-13(24)16-10-14(22-18(26)23-20(5,6)7)8-9-17(16)27-12-15(25)11-21-19(2,3)4/h8-10,15,21,25H,11-12H2,1-7H3,(H2,22,23,26)
- InChI-sleutel: HJFOOUMUEFZBDQ-UHFFFAOYSA-N
- LACHT: O(C1C=CC(=CC=1C(C)=O)NC(NC(C)(C)C)=O)CC(CNC(C)(C)C)O
Berekende eigenschappen
- Exacte massa: 379.24729
- Monoisotopische massa: 379.24710654g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 9
- Complexiteit: 496
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 99.7Ų
Experimentele eigenschappen
- Dichtheid: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: NA
- Kookpunt: 526.2±50.0 °C at 760 mmHg
- Vlampunt: 272.0±30.1 °C
- Oplosbaarheid: 几乎不溶 (0.076 g/L) (25 ºC),
- PSA: 104.89
- Dampfdruk: 0.0±1.5 mmHg at 25°C
N-Didesethyl, N-tertbutyl Celiprolol Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Didesethyl, N-tertbutyl Celiprolol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D440805-2.5mg |
N-Didesethyl, N-tertbutyl Celiprolol |
57471-01-9 | 2.5mg |
$316.00 | 2023-05-18 | ||
| TRC | D440805-25mg |
N-Didesethyl, N-tertbutyl Celiprolol |
57471-01-9 | 25mg |
$2463.00 | 2023-05-18 | ||
| TRC | D440805-100mg |
N-Didesethyl, N-tertbutyl Celiprolol |
57471-01-9 | 100mg |
$ 7600.00 | 2023-09-07 |
N-Didesethyl, N-tertbutyl Celiprolol Gerelateerde literatuur
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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